CP-601927

Vue d'ensemble

Description

CP-601932 est un médicament de petite molécule qui agit comme un agoniste partiel à haute affinité aux récepteurs nicotiniques de l'acétylcholine α3β4 et α4β2. Il a été initialement développé par Pfizer Inc. pour des applications thérapeutiques potentielles dans les troubles du comportement . Le composé a montré une promesse dans la diminution sélective de la consommation d'éthanol sans affecter la consommation de saccharose .

Méthodes De Préparation

La synthèse de CP-601932 implique la préparation de son énantiomère (1S,5R)-CP-601927. Le composé est généralement synthétisé par une série de réactions chimiques qui comprennent la formation de la structure de base suivie de modifications de groupes fonctionnels pour obtenir les propriétés pharmacologiques souhaitées .

Analyse Des Réactions Chimiques

CP-601932 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

Chimie : Le composé est utilisé comme outil de recherche pour étudier la pharmacologie des récepteurs nicotiniques de l'acétylcholine.

Biologie : CP-601932 est utilisé dans des études biologiques pour comprendre ses effets sur la signalisation neuronale et l'activation des récepteurs.

Médecine : Le composé a été étudié pour ses applications thérapeutiques potentielles dans le traitement des troubles du comportement et la réduction de la consommation d'éthanol.

Industrie : CP-601932 est utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs nicotiniques de l'acétylcholine

Mécanisme d'action

CP-601932 exerce ses effets en agissant comme un agoniste partiel aux récepteurs nicotiniques de l'acétylcholine α3β4 et α4β2. Il se lie à ces récepteurs et les active, conduisant à la modulation des voies de signalisation neuronale. Le mécanisme d'action du composé implique l'activation et la désensibilisation de ces récepteurs, ce qui contribue à ses effets pharmacologiques . CP-601932 entre également en compétition avec la nicotine pour la liaison aux récepteurs, ce qui peut atténuer les effets renforçants de la nicotine .

Applications De Recherche Scientifique

Antidepressant Activity

Research has shown that CP-601927 exhibits antidepressant-like properties in animal models. In forced swim tests, it significantly reduced immobility time, indicating potential efficacy in treating depressive symptoms . Clinical trials have evaluated its effectiveness as an augmentation strategy for patients with MDD who do not respond adequately to standard treatments. However, results indicated that while this compound demonstrated some promise, it ultimately lacked sufficient efficacy as an adjuvant therapy .

Case Studies and Clinical Trials

- Phase 2 Clinical Trial : this compound was tested in a phase 2 clinical trial aimed at assessing its ability to augment existing antidepressant therapies. Although the compound showed initial promise in preclinical studies, the trial results indicated no significant advantage over placebo when used as an adjunct treatment .

- Toxicity Studies : A toxicity study conducted on juvenile rats evaluated the long-term effects of this compound on growth and CNS function. The study found transient reductions in body weight and decreased motor activity at higher doses but no significant effects on learning and memory or reproductive capacity . These findings are crucial for understanding the safety profile of this compound in potential therapeutic applications.

Mécanisme D'action

CP-601932 exerts its effects by acting as a partial agonist at the α3β4 and α4β2 nicotinic acetylcholine receptors. It binds to these receptors and activates them, leading to the modulation of neuronal signaling pathways. The compound’s mechanism of action involves the activation and desensitization of these receptors, which contributes to its pharmacological effects . CP-601932 also competes with nicotine for receptor binding, which can attenuate the reinforcing effects of nicotine .

Comparaison Avec Des Composés Similaires

CP-601932 est structurellement lié à d'autres agonistes des récepteurs nicotiniques de l'acétylcholine tels que la varénicline, la cytisine et l'ABT-418. Comparé à ces composés, CP-601932 a un profil unique d'affinité et de sélectivité des récepteurs. Il a la même affinité de liaison élevée aux récepteurs α4β2 que la varénicline, mais diffère dans sa sélectivité pour d'autres sous-types de récepteurs . Des composés similaires incluent :

Varénicline : Un agoniste partiel aux récepteurs α4β2 utilisé pour le sevrage tabagique.

Cytisine : Un alcaloïde d'origine végétale qui agit comme un agoniste partiel aux récepteurs nicotiniques.

ABT-418 : Un composé synthétique ayant une activité d'agoniste partiel aux récepteurs nicotiniques.

La sélectivité unique des récepteurs et le profil pharmacologique de CP-601932 en font un outil précieux pour la recherche et les applications thérapeutiques potentielles.

Activité Biologique

CP-601927 is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), primarily investigated for its potential in treating major depressive disorder and other central nervous system (CNS) conditions. This article reviews the biological activity of this compound, including its pharmacological profile, efficacy in preclinical studies, and findings from clinical trials.

Pharmacological Profile

This compound has been characterized as having high affinity for α4β2 nAChRs, with relatively low intrinsic activity compared to full agonists like nicotine. The compound's mechanism involves modulation of neurotransmitter release, particularly in the context of mood regulation and behavioral reinforcement.

Binding Affinities and Efficacy

Table 1 summarizes the binding affinities and intrinsic activities of this compound compared to other nicotinic compounds:

| Compound | Ki (nM) α4β2 | Ki (nM) α3β4 | Efficacy at α4β2 | Efficacy at α3β4 |

|---|---|---|---|---|

| This compound | 12 | 30 | Partial Agonist | Low |

| Nicotine | 1.5 | 2.0 | Full Agonist | Full |

| Varenicline | 3.0 | 50 | High | Moderate |

Behavioral Effects

In preclinical models, this compound has shown promise in various behavioral assays. For instance, studies utilizing the forced swim test (FST) indicated that this compound significantly reduced immobility time in treated animals, suggesting antidepressant-like effects. The results demonstrated a dose-dependent response:

- Doses Tested : 0.25 mg/kg, 0.75 mg/kg, 1 mg/kg, and 1.5 mg/kg

- Significant Reduction in Immobility : Observed across all doses compared to control groups (p < 0.0001) .

Additionally, in the novelty-suppressed feeding test, this compound increased the latency to feed, indicating an anxiolytic effect:

- Increased Time to First Feeding Episode : Significant at doses of 1.0 mg/kg and 1.5 mg/kg (p < 0.01) .

Toxicity Studies

A toxicity study conducted on juvenile rats assessed the long-term effects of this compound administration from postnatal days 7 to 70. Key findings included:

- Mortality : Two male rats died at the highest dose of 3 mg/kg.

- Weight Changes : Transient reductions in body weight were noted but recovered quickly.

- Behavioral Effects : No significant impact on learning, memory, or reproductive capacity was observed .

Clinical Trials

This compound was evaluated in clinical trials for its potential to augment antidepressant therapy in patients with major depressive disorder. However, it was ultimately discontinued due to lack of efficacy in Phase II studies . Despite this setback, the pharmacological characteristics of this compound continue to be a subject of interest for future research.

Case Studies

In one notable case study involving patients with treatment-resistant depression, this compound was administered as an adjunct therapy alongside standard antidepressants. While individual responses varied, some patients reported improvements in mood and cognitive function during the treatment period .

Propriétés

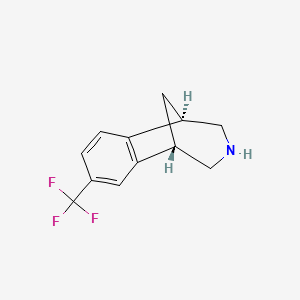

IUPAC Name |

(1R,8S)-4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N/c13-12(14,15)9-1-2-10-7-3-8(6-16-5-7)11(10)4-9/h1-2,4,7-8,16H,3,5-6H2/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOBTWYQAWEZHH-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CNC[C@H]1C3=C2C=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357425-68-4 | |

| Record name | CP-601932 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357425684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-601932 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EQZ26LUCA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.